What is Losartan-d4 and its chemical structure?
What is Losartan-d4 and its chemical structure?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Losartan-d4 is the deuterium-labeled analog of Losartan, a potent and selective angiotensin II receptor antagonist. Its primary application lies in its use as an internal standard for the quantification of Losartan in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of Losartan-d4, including its chemical properties, and detailed experimental protocols for its application in bioanalytical method development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Losartan.
Introduction to Losartan-d4
Losartan-d4 is a stable isotope-labeled version of Losartan, where four hydrogen atoms on the biphenyl ring have been replaced with deuterium atoms.[1][2][3] This isotopic labeling results in a molecule with a higher molecular weight than its unlabeled counterpart, while retaining the same physicochemical properties and chemical reactivity.[4] This characteristic makes Losartan-d4 an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]
Losartan itself is a nonpeptide angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor subtype.[1][6][7] By blocking the binding of angiotensin II to the AT1 receptor, Losartan prevents vasoconstriction and aldosterone secretion, thereby lowering blood pressure.[6][8][9] It is widely used in the treatment of hypertension, diabetic nephropathy, and to reduce the risk of stroke.[8]
Chemical Structure and Properties
The chemical structure of Losartan-d4 is identical to that of Losartan, with the exception of the four deuterium atoms on the phenyl group of the biphenyl-tetrazole moiety.
Chemical Name: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-methanol.[2][3][4]
Table 1: Physicochemical Properties of Losartan-d4
| Property | Value | Reference(s) |
| CAS Number | 1030937-27-9 | [2][3][4] |
| Molecular Formula | C₂₂H₁₉D₄ClN₆O | [2][3][4] |
| Molecular Weight | 426.94 g/mol | [2][3][4] |
| Purity | ≥98% | N/A |
| Deuterium Incorporation | ≥99% atom % D | N/A |
Mechanism of Action of Losartan
As Losartan-d4 is biologically equivalent to Losartan, understanding the mechanism of action of Losartan is crucial for its application in pharmacological studies. Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][6] The renin-angiotensin-aldosterone system (RAAS) plays a key role in regulating blood pressure. Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors, leading to vasoconstriction, aldosterone release, and sympathetic activation, all of which contribute to an increase in blood pressure.[6][7][9] Losartan competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream effects and resulting in vasodilation and a reduction in blood pressure.[6][8]
Experimental Protocols
Losartan-d4 is predominantly used as an internal standard in LC-MS/MS methods for the quantification of Losartan in biological samples such as plasma. Below is a representative experimental protocol.
Sample Preparation: Solid-Phase Extraction (SPE)
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To 100 µL of plasma sample, add 10 µL of Losartan-d4 internal standard working solution (concentration will depend on the expected Losartan concentration range).
-
Vortex the sample for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB C-18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Losartan | 423.2 | 207.1 | 60 V | 35 eV |
| Losartan-d4 | 427.2 | 207.1 | 60 V | 35 eV |
Note: The optimal MS parameters may vary between instruments and should be determined empirically.
Data Analysis
The concentration of Losartan in the plasma samples is determined by calculating the peak area ratio of Losartan to Losartan-d4. A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Losartan in the unknown samples is then interpolated from this calibration curve.
Conclusion
Losartan-d4 is an indispensable tool for the accurate and precise quantification of Losartan in biological matrices. Its use as an internal standard in LC-MS/MS assays helps to correct for variations in sample preparation and instrument response, ensuring the reliability of pharmacokinetic and other drug metabolism studies. This technical guide provides essential information and a robust starting point for the development and validation of bioanalytical methods for Losartan.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scbt.com [scbt.com]
- 3. vivanls.com [vivanls.com]
- 4. Losartan-D4 | CAS No- 1030937-27-9 | Simson Pharma Limited [simsonpharma.com]
- 5. hexonsynth.com [hexonsynth.com]
- 6. droracle.ai [droracle.ai]
- 7. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
